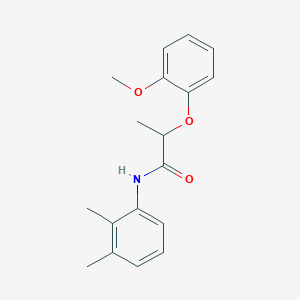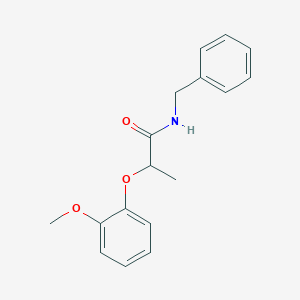![molecular formula C17H14N4S B501338 3-(3-metilfenil)-6-fenil-7H-[1,2,4]triazolo[3,4-b][1,3,4]tiadiazina CAS No. 577763-02-1](/img/structure/B501338.png)
3-(3-metilfenil)-6-fenil-7H-[1,2,4]triazolo[3,4-b][1,3,4]tiadiazina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” is a compound that belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . It’s a novel tubulin inhibitor that evokes G2/M cell cycle arrest and apoptosis in certain cell lines .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines involves various synthetic approaches . For instance, one method involves condensing 4-amino-5-(3,4-dialkoxyphenyl)-4H-[1,2,4]-triazole-3-thiol with various aromatic carboxylic acids in the presence of phenacyl bromides .Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is significant in drug design, discovery, and development . The structure-activity relationship of these compounds is particularly important .Chemical Reactions Analysis
The chemical reactions of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines are complex and involve various mechanisms . For example, one compound was found to inhibit glycogen synthase kinase-3 β (GSK-3β) with an IC50 equal to 0.883 μM .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines can vary. For example, one compound was crystallized from aqueous DMF as yellow crystals .Mecanismo De Acción
Target of Action
The primary targets of 3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine are enzymes such as α-glucosidase and shikimate dehydrogenase . These enzymes play crucial roles in various biochemical processes, including carbohydrate digestion and the biosynthesis of aromatic amino acids, respectively .
Mode of Action
This compound interacts with its targets by inhibiting their activity. For instance, it acts as an inhibitor of α-glucosidase , an enzyme that plays a key role in carbohydrate digestion. By inhibiting this enzyme, the compound can potentially regulate blood glucose levels .
Biochemical Pathways
The inhibition of α-glucosidase affects the carbohydrate digestion pathway, potentially leading to a decrease in postprandial blood glucose levels . Similarly, the inhibition of shikimate dehydrogenase disrupts the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids .
Result of Action
The inhibition of α-glucosidase by this compound can lead to a significant decrease in postprandial blood glucose levels . In terms of antitubercular activity, the inhibition of shikimate dehydrogenase can potentially lead to the development of novel antitubercular agents .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine in lab experiments is its broad range of pharmacological activities. This compound has been shown to have antimicrobial, anti-inflammatory, and antitumor effects, making it a versatile compound for research purposes. However, one of the limitations of using this compound is its complex synthesis process, which may make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on 3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. One potential direction is to study the compound's interactions with specific receptors in the body to better understand its mechanism of action. Another direction is to investigate the compound's potential as a treatment for various types of cancer. Additionally, further research is needed to optimize the synthesis process for this compound to make it more accessible for research purposes.
Conclusion:
In conclusion, 3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a promising compound for scientific research due to its broad range of pharmacological activities. This compound has shown potential as a treatment for various diseases, including cancer, and further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a complex process that requires specific reagents and conditions. The most commonly used method for synthesizing this compound is the reaction of 3-methylbenzoylhydrazine and phenyl isothiocyanate in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to yield the final compound.
Aplicaciones Científicas De Investigación
Actividad Antitumoral
Los derivados de 1,2,4-triazolo[3,4-b][1,3,4]tiadiazina han mostrado prometedoras propiedades antitumorales. Por ejemplo, ciertos derivados que contienen la porción 3,4,5-trimetoxifenilo se han estudiado por su potencial antiproliferativo contra diversas líneas celulares de cáncer humano, incluidas las células de carcinoma de pulmón, mama y ovario . La capacidad de inhibir el crecimiento de las células cancerosas hace que estos compuestos sean valiosos en el desarrollo de nuevas terapias contra el cáncer.
Propiedades Antimicrobianas
Estos compuestos también exhiben una actividad antimicrobiana significativa. El núcleo híbrido formado por la fusión de las porciones de triazol y tiadiazina contribuye a una amplia gama de aplicaciones como intermediarios sintéticos y productos farmacéuticos con potentes propiedades antimicrobianas . Esto los convierte en candidatos potenciales para desarrollar nuevos antibióticos o antisépticos.
Efectos Analgésicos y Antiinflamatorios
Los efectos analgésicos y antiinflamatorios de los derivados de 1,2,4-triazolo[3,4-b][1,3,4]tiadiazina están bien documentados. Se han utilizado para aliviar el dolor y reducir la inflamación, lo que es beneficioso en el tratamiento de afecciones como la artritis y otras enfermedades inflamatorias .
Capacidad Antioxidante
Estos derivados han sido reconocidos por sus capacidades antioxidantes. Los antioxidantes son cruciales para proteger al cuerpo del estrés oxidativo y el daño de los radicales libres, que pueden provocar enfermedades crónicas como el cáncer y las enfermedades cardíacas .
Aplicaciones Antivirales
Las propiedades antivirales de estos compuestos son notables. Se han explorado por su potencial para inhibir la replicación de diversos virus, lo cual es esencial en la lucha contra las infecciones virales .
Inhibición Enzimática
Los derivados de 1,2,4-triazolo[3,4-b][1,3,4]tiadiazina sirven como inhibidores enzimáticos, dirigidos a enzimas como la anhidrasa carbónica, la colinesterasa, la fosfatasa alcalina y la aromatasa . Esta aplicación es particularmente importante en el diseño de fármacos, donde la inhibición enzimática puede conducir a efectos terapéuticos para una variedad de enfermedades.
Agentes Antituberculosos
Estos compuestos han mostrado actividad contra Mycobacterium tuberculosis, la bacteria responsable de la tuberculosis. Su función como agentes antituberculosos abre posibilidades para nuevos tratamientos para esta enfermedad infecciosa .
Propiedades Estimulantes del SNC
Algunos derivados de este compuesto se han identificado como estimulantes del sistema nervioso central (SNC). Esta aplicación podría ser beneficiosa en el tratamiento de trastornos caracterizados por depresión o deterioro del SNC .
Propiedades
IUPAC Name |
3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4S/c1-12-6-5-9-14(10-12)16-18-19-17-21(16)20-15(11-22-17)13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCRJTYRSKOGAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C3N2N=C(CS3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(cyclohexylcarbonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B501257.png)
![2-(4-chlorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B501259.png)
![2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B501261.png)



![2-(2-chlorophenoxy)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}propanamide](/img/structure/B501266.png)
![2-(4-tert-butylphenoxy)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B501267.png)
![Tert-butyl [4-(diethylamino)phenyl]carbamate](/img/structure/B501268.png)
![[1-(2-Ethoxybenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B501272.png)
![N-[2-(benzyloxy)benzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B501275.png)
![[2-(2-Chloro-benzyloxy)-3-ethoxy-benzyl]-[1,2,4]triazol-4-yl-amine](/img/structure/B501276.png)
![N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-4H-1,2,4-triazol-4-amine](/img/structure/B501277.png)
![N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1,2,4-triazol-4-amine](/img/structure/B501278.png)